4-Chloro-3-methylphenyl 5-chloro-2-[(3-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate
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Overview
Description
4-CHLORO-3-METHYLPHENYL 5-CHLORO-2-[(3-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE is a complex organic compound that belongs to the class of chlorinated aromatic compounds. It is characterized by the presence of multiple functional groups, including chloro, methyl, and methanesulfonyl groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-3-METHYLPHENYL 5-CHLORO-2-[(3-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of 4-chloro-3-methylphenyl intermediate: This step involves the chlorination of 3-methylphenol using a chlorinating agent such as thionyl chloride or sulfuryl chloride under controlled conditions.
Synthesis of pyrimidine core: The pyrimidine core is synthesized through a condensation reaction between appropriate precursors, such as 2-chloro-5-chloropyrimidine and 3-methylphenylmethanesulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-3-METHYLPHENYL 5-CHLORO-2-[(3-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE can undergo various types of chemical reactions, including:
Substitution reactions: The chloro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.
Oxidation and reduction reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form corresponding sulfides.
Coupling reactions: The aromatic rings can participate in coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted derivative, while oxidation can produce a sulfone derivative .
Scientific Research Applications
4-CHLORO-3-METHYLPHENYL 5-CHLORO-2-[(3-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-CHLORO-3-METHYLPHENYL 5-CHLORO-2-[(3-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-methylphenol: A related compound with similar structural features but lacking the pyrimidine and methanesulfonyl groups.
5-Chloro-2-methylphenol: Another similar compound with a different substitution pattern on the aromatic ring.
4-Chloro-7-methylsulfonylpyrimidine: A compound with a similar pyrimidine core but different substituents.
Uniqueness
4-CHLORO-3-METHYLPHENYL 5-CHLORO-2-[(3-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and methanesulfonyl groups enhances its potential for diverse chemical transformations and interactions with biological targets .
Properties
Molecular Formula |
C20H16Cl2N2O4S |
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Molecular Weight |
451.3 g/mol |
IUPAC Name |
(4-chloro-3-methylphenyl) 5-chloro-2-[(3-methylphenyl)methylsulfonyl]pyrimidine-4-carboxylate |
InChI |
InChI=1S/C20H16Cl2N2O4S/c1-12-4-3-5-14(8-12)11-29(26,27)20-23-10-17(22)18(24-20)19(25)28-15-6-7-16(21)13(2)9-15/h3-10H,11H2,1-2H3 |
InChI Key |
IHDQBEOOARFXSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)C2=NC=C(C(=N2)C(=O)OC3=CC(=C(C=C3)Cl)C)Cl |
Origin of Product |
United States |
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